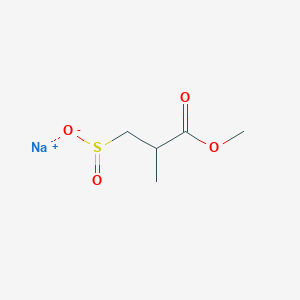
sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (MOMS) is a novel chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. MOMS is a sulfur-containing organic compound and is a derivative of the amino acid methionine. It is a colorless, crystalline solid with a melting point of approximately 60°C. MOMS has been studied for its potential applications in a variety of areas including biochemistry, physiology, and pharmaceuticals.
Mecanismo De Acción
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate works by inhibiting the activity of enzymes involved in the metabolism of amino acids. It also binds to the active sites of enzymes, preventing them from catalyzing reactions. In addition, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can modify the structure of proteins, leading to changes in their activity.
Biochemical and Physiological Effects
sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has been studied for its potential effects on biochemical and physiological processes. In vitro studies have demonstrated that sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolic pathways. In vivo studies have shown that sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can alter the expression of genes involved in cell growth and differentiation, as well as in the regulation of metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has several advantages for use in laboratory experiments. It is a stable compound, making it easy to store and handle. It is also non-toxic and non-flammable, making it safe for use in laboratory settings. Additionally, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has been shown to be effective at inhibiting the activity of enzymes, making it useful for biochemical studies.
However, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate also has several limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions. Additionally, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is not very stable at high temperatures, making it difficult to use in reactions that require high temperatures.
Direcciones Futuras
The potential applications of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate are still being explored. Future research could focus on the development of new methods of synthesis, as well as the optimization of existing methods. Additionally, further research could focus on the development of new applications for sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate in areas such as biochemistry, physiology, and pharmaceuticals. Finally, research could focus on the development of new therapeutic agents based on sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, as well as the optimization of existing therapeutic agents.
Métodos De Síntesis
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can be synthesized through several different methods. The most common method is the reaction of methionine with sodium hydroxide in an aqueous solution. This reaction produces a salt of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, which can then be purified through recrystallization. Other methods of synthesis include the reaction of methionine with sodium sulfinate in an aqueous solution or the reaction of methionine with sodium sulfite in an aqueous solution.
Aplicaciones Científicas De Investigación
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has been studied for its potential applications in scientific research. It has been used as an enzyme inhibitor in biochemistry research, as a pH regulator in physiology research, and as a therapeutic agent in pharmaceutical research. sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate has also been studied for its potential applications in cancer research due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
sodium;3-methoxy-2-methyl-3-oxopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c1-4(3-10(7)8)5(6)9-2;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJYIZBBVRTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)[O-])C(=O)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
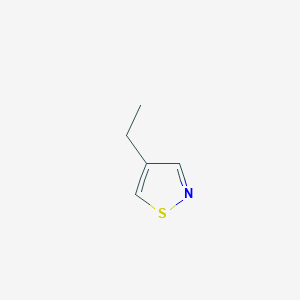
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
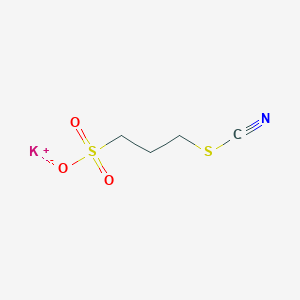
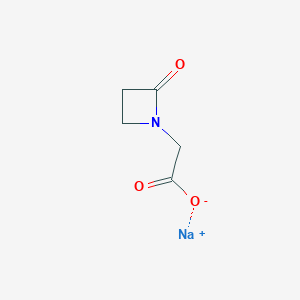
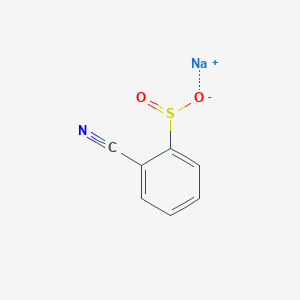


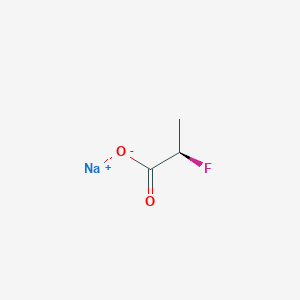
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)